5-溴喹啉-4-醇

描述

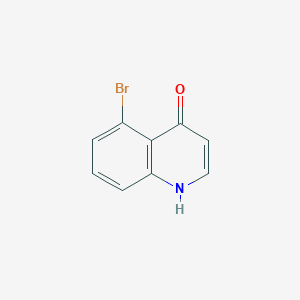

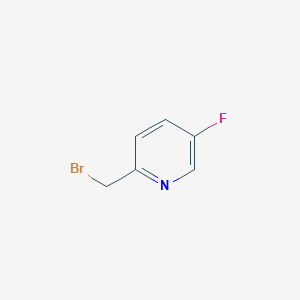

5-Bromoquinolin-4-ol is a brominated quinoline derivative that serves as an important intermediate in the synthesis of various biologically active compounds. The presence of the bromo and hydroxyl groups on the quinoline nucleus makes it a versatile compound for further chemical transformations, which can lead to the development of compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of 5-Bromoquinolin-4-ol and related compounds involves multi-step reactions that often start from simple precursors. For instance, the synthesis of 5-amino-7-bromoquinolin-8-ol derivatives from 8-hydroxyquinoline is achieved through a series of reactions with high yields using conventional methods . Similarly, the synthesis of 6-bromoquinolin-4-ol is accomplished through cyclization and substitution reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . The Friedländer synthesis is another approach used to incorporate bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives is often confirmed using spectroscopic techniques such as NMR. For example, the structure of 6-bromoquinolin-4-ol was confirmed by 1H NMR spectrum . X-ray crystallographic analysis is also employed to determine the structure of certain derivatives, such as the dihydrofuran ring cleaved product obtained from the reaction of bromo derivatives with imidazole and NaH .

Chemical Reactions Analysis

Bromoquinoline derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The bromo group in these compounds can act as a leaving group or a blocking group during reactions. For instance, in the synthesis of 5-hydroxyquinolines, the bromo group serves as an excellent blocking group due to its stability during the Skraup reaction and its easy removal afterward . The bromo derivatives can also react with aliphatic cyclic amines to produce amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of substituents on the quinoline nucleus. These properties are crucial for their reactivity and potential biological activities. For example, the optical properties of 6-bromoquinoline derivatives indicate an unusually high emission quantum yield for 6,6'-biquinolines . The chemoselectivity observed during the transformation of 5-amino-7-bromoquinolin-8-ol to its sulfonate derivatives suggests that the substituents on the quinoline ring can significantly affect the outcome of chemical reactions .

科学研究应用

抗菌活性

5-溴喹啉-4-醇衍生物已显示出显着的抗菌活性。Krishna (2018) 对从 8-羟基喹啉合成的 5-氨基-7-溴喹啉-8-醇磺酸盐衍生物的合成进行的一项研究表明,合成的化合物具有有效的抗菌和抗真菌活性,特别是 5-氨基-7-溴喹啉-8-基联苯-4-磺酸盐和 5-氨基-7-溴喹啉-8-基 2-羟基-5-硝基苯磺酸盐,在体外试验中优于标准药物(Krishna, 2018)。

抑制剂的合成

5-溴喹啉-4-醇作为合成药物抑制剂(如 PI3K/mTOR 抑制剂)的关键中间体。Lei 等人 (2015) 描述了从 6-溴喹啉-4-醇合成 2-(4-((6-溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈,这是生产这些抑制剂的关键中间体(Lei et al., 2015)。

螯合配体的开发

该分子还被用于新型螯合配体的开发。胡等 (2003) 探索了将 6-溴喹啉整合到二齿和三齿衍生物中的 Friedländer 合成。这些衍生物表现出高发射量子产率,表明在光学材料和分子探针中具有潜在应用(Hu et al., 2003)。

缓蚀

另一个研究应用涉及缓蚀。Rbaa 等人 (2018) 合成了 8-羟基喹啉衍生物,包括来自 5-溴喹啉-4-醇的衍生物,并评估了它们作为盐酸中低碳钢缓蚀剂的有效性。这些化合物显示出有希望的结果,在高温下效率略有下降(Rbaa et al., 2018)。

合成方法

此外,该化合物已被用于研究和优化合成方法。王等 (2015) 从 2,2-二甲基-1,3-二氧杂环-4,6-二酮和 4-溴苯胺合成了 6-溴-4-碘喹啉,深入了解了对生产生物活性化合物至关重要的环化和取代反应(Wang et al., 2015)。

安全和危害

未来方向

In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

属性

IUPAC Name |

5-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHOUIRHKSQBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621173 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinolin-4-ol | |

CAS RN |

723283-89-4 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)

![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)